N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Description
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Properties
IUPAC Name |
N-ethyl-4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-3-13-11-14-9(2)8-10(15-11)16-6-4-12-5-7-16/h8,12H,3-7H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAGXSLOHDABKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that molecules of this class can form n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms. These interactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been shown to have significant activity against various diseases, suggesting that this compound may also have potent biological effects.
Biological Activity
N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with a piperazine moiety, which is known to influence its biological interactions. Its structure can be represented as follows:
This structure allows for diverse interactions with biological targets, making it a candidate for various pharmacological activities.
This compound is believed to act through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Receptor Binding : It has been investigated for its potential as a ligand in receptor binding studies, particularly in neurological contexts.
- Signal Transduction Modulation : The compound may modulate signal transduction pathways that regulate cellular processes.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Antiviral Properties : Investigated for potential antiviral effects, particularly in the context of viral infections.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | , |
| Antiviral | Inhibitory effects on viral replication | , |
| Anticancer | Reduced proliferation of cancer cell lines | , |
Detailed Research Findings
-
Antimicrobial Studies :
- A study evaluated the compound against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Antiviral Research :
- Cancer Cell Proliferation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
